molecular formula C19H16ClN3O B1663060 N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide CAS No. 269390-69-4

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Katalognummer B1663060
CAS-Nummer: 269390-69-4
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: GGPZCOONYBPZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide” are not explicitly mentioned in the sources I found .

Zukünftige Richtungen

The future directions for research on “N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPZCOONYBPZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430900
Record name N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

CAS RN

269390-69-4
Record name N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Citations

For This Compound
38
Citations
LY Chen - Molecular membrane biology, 2015 - Taylor & Francis
In order to elucidate how phosphatidylserine (PS6) interacts with AQP5 in a cell membrane, we developed a hybrid steered molecular dynamics (hSMD) method that involved: (1) …
Number of citations: 6 www.tandfonline.com
WH Malki, AM Gouda, HEA Ali, R Al-Rousan… - European Journal of …, 2018 - Elsevier
Protein kinases are promising therapeutic targets for cancer therapy. Here, we applied multiple approaches to optimize the potency and selectivity of our reported alloxazine scaffold. …
Number of citations: 21 www.sciencedirect.com
R Moreno-Fuquen, N Mariño-Ocampo, JC Tenorio… - Molbank, 2022 - mdpi.com
The synthesis and XRD characterization at 295 K of three isomers, X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide: (o-FPhB), (m-FPhB), and (p-FPhB), are presented. o-FPhB and m…
Number of citations: 9 www.mdpi.com
E Kalinichenko, A Faryna, T Bozhok… - International Journal of …, 2021 - mdpi.com
A novel class of potential protein kinase inhibitors 7–16 was synthesized in high yields using various substituted purines. The most promising compounds, 7 and 10, exhibited inhibitory …
Number of citations: 2 www.mdpi.com
SM Huang, TS Chen, CM Chiu, LK Chang… - Endocr Relat …, 2014 - researchgate.net
Glial cell line-derived neurotrophic factor (GDNF), a potent neurotrophic factor, has been shown to affect cancer cell metastasis and invasion. However, the molecular mechanisms …
Number of citations: 51 www.researchgate.net
A Faryna, E Kalinichenko - Molecular Docking-Recent Advances, 2022 - intechopen.com
Targeting protein kinases is a common approach for cancer treatment. In this study, a series of novel terephthalic and isophthalic derivatives were constructed as potential type 2 protein …
Number of citations: 1 www.intechopen.com
KN Chitrala, X Yang, B Busbee, NP Singh, L Bonati… - Scientific Reports, 2019 - nature.com
The toxic manifestations of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), an environmental contaminant, primarily depend on its ability to activate aryl hydrocarbon receptor (AhR), which …
Number of citations: 10 www.nature.com
K Burak, F KARAKUŞ - Journal of the Institute of Science and …, 2022 - dergipark.org.tr
Vascular endothelial growth factor receptor-tyrosine kinase inhibitors (VEGFR-TKIs), which target angiogenesis by blocking VEGF signaling, are used in the treatment of many cancers …
Number of citations: 1 dergipark.org.tr
JK Eaton, L Furst, RA Ruberto, D Moosmayer, RC Hillig… - bioRxiv, 2018 - biorxiv.org
We recently discovered that inhibition of the lipid peroxidase GPX4 can selectively kill cancer cells in a therapy-resistant state through induction of ferroptosis. Although GPX4 lacks a …
Number of citations: 16 www.biorxiv.org
A Dhandapani, S Veeramanikandan, RS Kumar… - Journal of Molecular …, 2022 - Elsevier
New bischalcone derivative 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5‑dione (C 23 H 18 Cl 2 O 2 ) has been efficiently synthesized and the solid state formation of the grown …
Number of citations: 12 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.